4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic compound notable for its potential applications in medicinal chemistry. The compound features a combination of piperazine, pyrimidine, and morpholine rings, which contribute to its pharmacological properties. It is primarily studied for its interactions with biological targets, making it a candidate for drug development.
This compound is synthesized through multi-step organic reactions, often involving various intermediates and reagents. Its molecular formula is , and it has a molecular weight of approximately 375.4 g/mol. The compound's unique structure includes specific substituents that may enhance its binding affinity to biological targets.
4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine can be classified as a pharmaceutical compound due to its potential therapeutic applications. It falls under the category of small molecules that interact with biological systems, particularly in the realm of drug discovery.
The synthesis of 4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves the following steps:
These synthetic routes are crucial for obtaining high-purity compounds suitable for further biological testing and application.
The molecular structure of 4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine can be represented using various chemical notation systems:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 375.4 g/mol |
IUPAC Name | 4-[4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI | InChI=1S/C19H23F2N5O/c20... |
InChI Key | YCQBWNHASZWLPL-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1CC2=CC(=C(C=C2)F)F)C3=NC=CC(=N3)N4CCOCC4 |
The structure includes multiple rings that contribute to its biological activity, with specific functional groups that can interact with target receptors or enzymes.
The compound can undergo various chemical reactions:
These reactions are essential for modifying the compound for different applications or improving its pharmacological properties.
The mechanism of action of 4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with specific receptors or enzymes within biological systems. The structural features allow it to fit into active sites, potentially inhibiting or activating these targets. The precise pathways depend on the biological context and the nature of the target molecule.
The physical properties of 4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine include:
The chemical properties include stability under standard laboratory conditions but may be sensitive to strong oxidizing or reducing agents.
The compound has several applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: